8-Bromo-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepine
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Overview
Description
8-Bromo-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepine is a heterocyclic compound with the molecular formula C12H10BrN3 and a molecular weight of 276.13 g/mol . This compound is characterized by its unique tricyclic structure, which includes a bromine atom and a diazepine ring. It is primarily used in scientific research and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepine typically involves a multi-step process. One common method includes the heterocyclization reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions . This reaction forms the tricyclic system, which is then brominated to introduce the bromine atom at the 8th position .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions . The process ensures high purity and consistency, which is essential for research applications.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
8-Bromo-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepine involves its interaction with specific molecular targets. For example, it has been studied as a potential inhibitor of c-Met tyrosine kinase, which is known to promote tumorigenesis and metastasis . The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6,11-Dihydro-5H-benzo[e]pyrimido[5,4-b][1,4]diazepine: Another tricyclic compound with similar structural features.
8-Chloro-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepine: A chlorinated analog with different chemical properties.
Uniqueness
8-Bromo-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H10BrN3 |
---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
8-bromo-6,11-dihydro-5H-pyrido[3,2-c][1,5]benzodiazepine |
InChI |
InChI=1S/C12H10BrN3/c13-9-3-4-10-11(6-9)15-7-8-2-1-5-14-12(8)16-10/h1-6,15H,7H2,(H,14,16) |
InChI Key |
PWMXAJGXKNTFMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NC3=C(N1)C=C(C=C3)Br)N=CC=C2 |
Origin of Product |
United States |
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